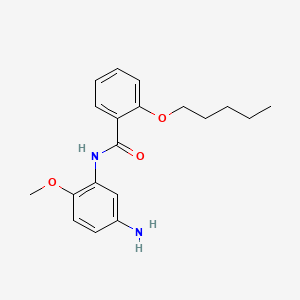

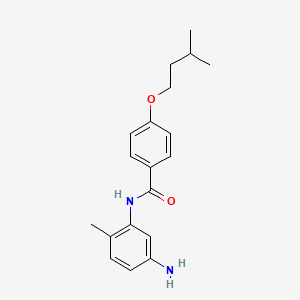

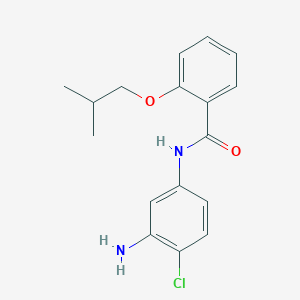

N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as 4-amino-2-methylbenzyl chloride (AMBC), is an organic compound with a wide range of applications in the field of chemistry. It is a white powder with a melting point of 182-184°C and a boiling point of 213-214°C. AMBC is used in the synthesis of various pharmaceuticals, agrochemicals, and other chemicals. It is also used in the production of dyes, inks, and photographic materials.

Aplicaciones Científicas De Investigación

Bioequivalence and Pharmacokinetics

N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide's derivatives have been used in bioequivalence studies. For instance, 2-methoxyphenyl 1-methyl-5-(p-methylbenzoylpyrrol)-2-acetamidoacetate (a structurally related compound) was investigated for its pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2 beta) in humans. The study aimed to compare the bioequivalence of tablet and capsule formulations, concluding that both forms could be considered bioequivalent (Annunziato & Di Renzo, 1993).

Metabolism and Biomonitoring

N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide's related compounds have been pivotal in studies focusing on metabolism and biomonitoring. For instance, N-acetyl-4-aminophenol (paracetamol), a compound structurally related to N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, has been extensively studied for its metabolism and the development of analytical methods to monitor its presence in biological matrices (Dierkes et al., 2014), (Modick et al., 2013).

Therapeutic Applications and Mechanisms

Derivatives of N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide have been explored for their therapeutic applications and mechanisms. For instance, CHF3381, related to the compound , is a N-methyl-d-aspartate antagonist and monoamine oxidase-A inhibitor developed for neuropathic pain treatment. The study developed a mechanistic model describing the pharmacokinetics of CHF3381 and its relationship with monoamine oxidase-A activity (Csajka et al., 2005).

Toxicology and Environmental Exposure

Studies have also looked into the toxicological aspects and environmental exposure related to N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide's structurally related compounds. For instance, (4-chloro-2-methylphenoxy) acetic acid (MCPA) intoxication and the role of surfactants in toxic symptoms were investigated to understand better the chemical's impact on human health (Hwang et al., 2015).

Propiedades

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-10-8-13(18)4-5-14(10)19-16(20)9-21-15-6-3-12(17)7-11(15)2/h3-8H,9,18H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQMARNHKUDJTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)COC2=C(C=C(C=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

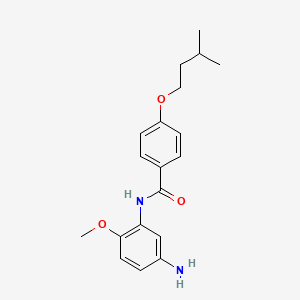

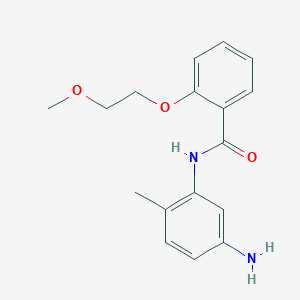

![N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385015.png)

![N-(3-Amino-4-chlorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385021.png)

![N-(5-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385030.png)